

Application Notes and Protocols for YC137, a Selective Bcl-2 Inhibitor

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Compound of Interest

Compound Name: YC137

Cat. No.: B1683862

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Introduction

YC137 is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. **YC137** binds to the BH3-binding groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins such as Bim, Bid, and Bad.[3][4][5] This disruption unleashes the pro-apoptotic signaling cascade, leading to the activation of caspases and subsequent programmed cell death (apoptosis). These application notes provide detailed protocols for the preparation of **YC137** stock solutions and its application in common in vitro assays for researchers in oncology, drug discovery, and cell biology.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **YC137** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	810659-53-1	
Molecular Formula	C ₂₄ H ₂₁ N ₃ O ₆ S ₂	
Molecular Weight	511.57 g/mol	
Appearance	Red solid	
Solubility	Soluble in DMSO (10 mM) and Ethanol (5 mg/mL)	
Mechanism of Action	Selective Bcl-2 inhibitor, disrupts Bcl-2/BH3 protein interactions	
Binding Affinity (K _i)	1.3 μM for Bcl-2	
Selectivity	No significant affinity for Bcl-xL (K _i > 100 μM)	

Experimental Protocols

Protocol 1: Preparation of YC137 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **YC137** in dimethyl sulfoxide (DMSO).

Materials:

- **YC137** powder
- Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Pre-warm YC137:** Allow the vial of **YC137** powder to equilibrate to room temperature before opening to prevent condensation.
- **Weigh YC137:** In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of **YC137** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.12 mg of **YC137** (Molecular Weight = 511.57 g/mol).
- **Dissolve in DMSO:** Add the appropriate volume of anhydrous DMSO to the **YC137** powder. For a 10 mM stock, add 1 mL of DMSO for every 5.12 mg of **YC137**.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly until the **YC137** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid in dissolution if necessary.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a method to determine the cytotoxic effects of **YC137** on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-435 breast cancer cells, HL-60 leukemia cells)
- Complete cell culture medium
- **YC137** stock solution (10 mM in DMSO)
- 96-well flat-bottom microplates

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **YC137** from the 10 mM stock solution in complete culture medium. The final concentrations should typically range from nanomolar to micromolar (e.g., 0.01 μ M to 10 μ M). Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **YC137**. Include a vehicle control (medium with the same final concentration of DMSO as the highest **YC137** concentration) and a no-treatment control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the **YC137** concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

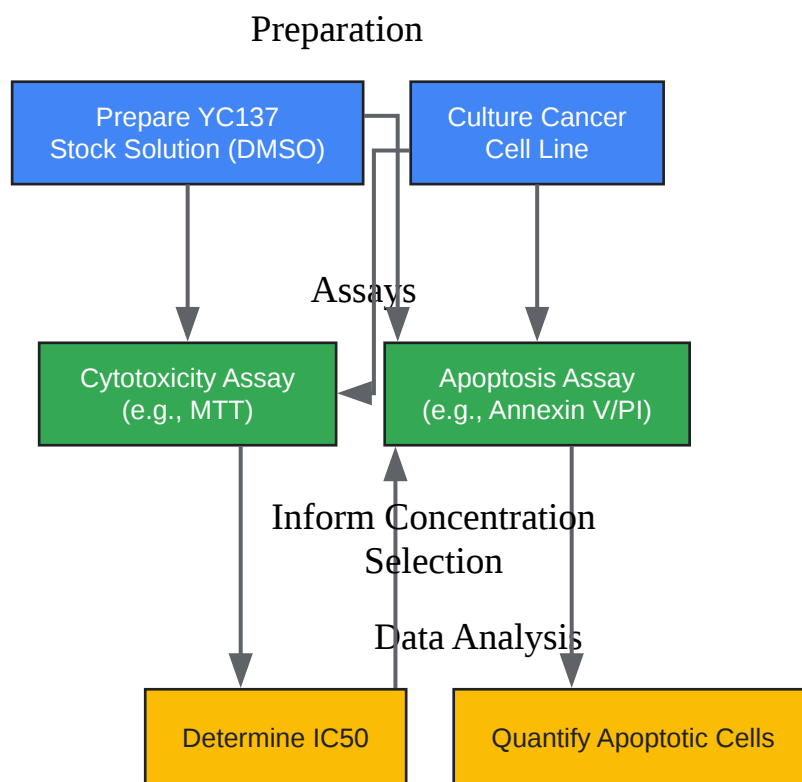
This protocol describes the detection of **YC137**-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **YC137** stock solution (10 mM in DMSO)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with the desired concentrations of **YC137** (e.g., IC_{50} concentration determined from the cytotoxicity assay) and a vehicle control for 24-48 hours.
- **Cell Harvesting:** Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
- **Cell Washing:** Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- **Staining:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.



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Caption: In vitro experimental workflow for **YC137**.

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References

- 1. journals.biologists.com [journals.biologists.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
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